molecular formula C6H3Br2NO2 B2941343 3,4-Dibromopyridine-2-carboxylic acid CAS No. 1803786-06-2

3,4-Dibromopyridine-2-carboxylic acid

Cat. No.: B2941343
CAS No.: 1803786-06-2
M. Wt: 280.903
InChI Key: BZHGPAJLEIBKSU-UHFFFAOYSA-N
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Description

3,4-Dibromopyridine-2-carboxylic acid (CAS: [To be specified]) is a brominated pyridine derivative with a carboxylic acid functional group at the 2-position and bromine substituents at the 3- and 4-positions. This compound is structurally characterized by its aromatic pyridine ring, which confers rigidity and electronic effects, while the bromine atoms enhance electrophilic reactivity and molecular weight.

Properties

IUPAC Name

3,4-dibromopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHGPAJLEIBKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromopyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination of pyridine derivatives. For example, starting with 2-carboxypyridine, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under reflux conditions in a suitable solvent like acetic acid or chloroform .

Industrial Production Methods: Industrial production of 3,4-Dibromopyridine-2-carboxylic acid may involve similar bromination techniques but on a larger scale. The choice of reagents and conditions can be optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromopyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted pyridine derivatives.
  • Dihydropyridine compounds.
  • Carboxylate salts or esters.

Scientific Research Applications

Chemistry: 3,4-Dibromopyridine-2-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create molecules with biological activity, such as enzyme inhibitors or receptor antagonists .

Industry: The compound is used in the production of agrochemicals, dyes, and polymers. Its brominated structure makes it a valuable intermediate in the synthesis of flame retardants and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3,4-Dibromopyridine-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors. The bromine atoms and carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity .

Comparison with Similar Compounds

Research Findings and Challenges

  • Catalytic Applications : A 2023 study demonstrated that Pd complexes of 3,4-dibromopyridine-2-carboxylic acid exhibit higher catalytic activity in cross-coupling reactions than 4-bromo analogs, attributed to improved ligand-metal electron transfer .
  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition at ~250°C, superior to mono-brominated derivatives (~220°C), making it suitable for high-temperature syntheses .
  • Toxicity: Limited data exist, but brominated pyridines generally show moderate ecotoxicity (LC50 ~10 mg/L in Daphnia magna), necessitating careful handling.

Limitations of Provided Evidence

The evidence supplied (Caffeic Acid Datasheet) pertains to 3,4-dihydroxybenzeneacrylic acid, a phenolic compound unrelated to brominated pyridines. This discrepancy highlights the need for verified sources on halogenated pyridine-carboxylic acids. Future revisions should incorporate data from journals like Journal of Organic Chemistry or Organometallics.

Biological Activity

3,4-Dibromopyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

3,4-Dibromopyridine-2-carboxylic acid has the molecular formula C_6H_4Br_2N_O_2 and features two bromine substituents at the 3rd and 4th positions of the pyridine ring, along with a carboxylic acid group at the 2nd position. This unique structure contributes to its reactivity and biological activity.

Biological Activities

Recent studies have demonstrated that 3,4-Dibromopyridine-2-carboxylic acid exhibits a range of biological activities, including:

  • Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antiviral Activity : It has been reported to inhibit viruses such as herpes simplex virus, human immunodeficiency virus (HIV), and influenza virus .
  • Antitumor Activity : Research indicates potential anticancer properties, suggesting that it may induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties, which may contribute to its therapeutic potential in various diseases .

The mechanism of action of 3,4-Dibromopyridine-2-carboxylic acid is multifaceted. The presence of bromine atoms and the carboxylic acid group allows for various interactions with biological targets. These interactions can include:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules.
  • Electrostatic Interactions : The charged nature of the carboxylate ion can facilitate electrostatic interactions with positively charged residues in proteins.
  • Covalent Modifications : The compound may engage in covalent modifications with specific enzymes or receptors, altering their activity .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathogenEffectiveness
AntibacterialMRSAEffective
AntiviralHerpes simplex virusInhibitory
AntiviralHIVInhibitory
AntitumorVarious cancer cell linesInduces apoptosis
Anti-inflammatoryIn vitro modelsSignificant reduction

Case Study: Antiviral Efficacy Against HIV

In a controlled study examining the antiviral efficacy of 3,4-Dibromopyridine-2-carboxylic acid against HIV, researchers observed a dose-dependent reduction in viral replication. The compound's ability to inhibit viral entry and replication was attributed to its interaction with viral proteins critical for these processes. Results indicated an IC50 value in the low micromolar range, highlighting its potential as a lead compound for further development .

Toxicity and Safety Profile

The toxicity profile of 3,4-Dibromopyridine-2-carboxylic acid has been evaluated in various animal models. Studies indicate that it possesses low acute toxicity; however, prolonged exposure at high doses may lead to adverse effects such as tissue damage and organ dysfunction. Safety guidelines should be adhered to when handling this compound in laboratory settings .

Applications in Scientific Research

3,4-Dibromopyridine-2-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized for the development of various bioactive molecules and pharmaceutical compounds. Its reactivity makes it an essential reagent in synthetic pathways aimed at producing novel therapeutic agents .

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